molecular formula C14H13N3O B2689904 N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-35-9

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2689904
CAS No.: 2396580-35-9
M. Wt: 239.278
InChI Key: MMKWNFWTTRJTFC-UHFFFAOYSA-N
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Description

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic applications.

Preparation Methods

The synthesis of N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine and 3-bromophenylprop-2-enamide.

    Coupling Reaction: The 2-methylpyrimidine is coupled with 3-bromophenylprop-2-enamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced with other groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide can be compared with other pyrimidine derivatives, such as:

    2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

    4-methylpyrimidin-2-ylsulfamoylphenyl derivatives: Studied for their anti-inflammatory and analgesic properties.

    Pyrimidine-based kinase inhibitors: Used in cancer therapy for their ability to inhibit specific kinases.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-14(18)17-12-6-4-5-11(9-12)13-7-8-15-10(2)16-13/h3-9H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKWNFWTTRJTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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